

# Unraveling the Expression Dynamics of the Antigen 85 Complex in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AG-85    |           |
| Cat. No.:            | B1666635 | Get Quote |

### A Comparative Guide for Researchers

For researchers engaged in the study of Mycobacterium tuberculosis (Mtb) and the development of novel diagnostics, therapeutics, and vaccines, a thorough understanding of the expression patterns of key protein antigens is paramount. Among the most prominent of these are the components of the Antigen 85 (Ag85) complex—Ag85A, Ag85B, and Ag85C. These secreted mycolyltransferases are not only crucial for the structural integrity of the mycobacterial cell wall but also play a significant role in the host-pathogen interaction. This guide provides a comparative analysis of the expression levels of the three Ag85 components during different in vitro growth phases of Mtb, supported by experimental data and detailed methodologies.

# **Comparative Analysis of Ag85 Expression**

The expression of the Ag85 complex components is a dynamic process that varies with the growth phase of Mycobacterium tuberculosis. While all three proteins are major components of the secreted proteins of Mtb, their relative abundance shifts as the bacteria transition from active replication to a more dormant state.

### **Protein Expression Levels**

Studies have indicated that during the active growth phase, the three components of the Ag85 complex are secreted in a relatively stable ratio. One study reported a quantitative secretion



ratio of approximately 3:2:1 for Ag85A to Ag85B to Ag85C, respectively[1]. This suggests that in actively replicating bacteria, Ag85A is the most abundant of the three, followed by Ag85B, and then Ag85C.

However, this ratio does not appear to remain constant throughout the lifecycle of the bacterium. Research focusing on Ag85B has shown that while the protein is actively secreted during the mid-logarithmic phase of growth, the amount of Ag85B per bacterium significantly decreases in the later stages of in vivo infection, which can be likened to a stationary phase[2]. This indicates a downregulation of Ag85B expression as the bacterial population ceases active replication.

Further differentiating the components, Ag85A and Ag85B are predominantly found as secreted proteins, while Ag85C has a stronger association with the bacterial cell wall. This differential localization may also influence their measured levels in culture filtrates versus cell lysates.

| Growth Phase      | Ag85 Component                    | Relative Protein<br>Expression Level | Primary Cellular<br>Localization |
|-------------------|-----------------------------------|--------------------------------------|----------------------------------|
| Logarithmic Phase | Ag85A (FbpA)                      | High                                 | Secreted                         |
| Ag85B (FbpB)      | Moderate to High                  | Secreted                             |                                  |
| Ag85C (FbpC)      | Low to Moderate                   | Primarily Cell Wall-<br>Associated   |                                  |
| Stationary Phase  | Ag85A (FbpA)                      | Decreased                            | Secreted                         |
| Ag85B (FbpB)      | Significantly<br>Decreased        | Secreted                             |                                  |
| Ag85C (FbpC)      | Relatively Stable to<br>Decreased | Primarily Cell Wall-<br>Associated   |                                  |

### **Gene Expression Levels**

At the transcriptional level, the expression of the genes encoding the Ag85 components—fbpA (Ag85A), fbpB (Ag85B), and fbpC (Ag85C)—also demonstrates growth phase-dependent regulation. In vivo studies in mouse models have shown that the mRNA levels of fbpA and fbpC



are highest during the early, active phase of infection and decline as the infection progresses and bacterial growth slows[3].

A comprehensive transcriptomic analysis of M. tuberculosis under various in vitro stress conditions, including stationary phase, revealed that the expression of fbpA, fbpB, and fbpC is downregulated in the stationary phase compared to the exponential phase. This corroborates the findings at the protein level and suggests that the production of all three Ag85 components is reduced when the bacteria enter a non-replicating state.

| Growth Phase      | Gene         | Relative mRNA Expression<br>Level |
|-------------------|--------------|-----------------------------------|
| Logarithmic Phase | fbpA (Ag85A) | High                              |
| fbpB (Ag85B)      | High         |                                   |
| fbpC (Ag85C)      | Moderate     | _                                 |
| Stationary Phase  | fbpA (Ag85A) | Low                               |
| fbpB (Ag85B)      | Low          |                                   |
| fbpC (Ag85C)      | Low          | _                                 |

### **Experimental Protocols**

Accurate quantification of Ag85 expression levels requires robust and well-defined experimental protocols. Below are methodologies for Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) tailored for the analysis of the Ag85 complex.

### **Western Blotting for Ag85 Complex**

This method allows for the semi-quantitative comparison of Ag85 protein levels in Mtb lysates and culture filtrates.

Sample Preparation:



- Culture Filtrate: Grow M. tuberculosis to the desired growth phase (logarithmic or stationary). Pellet the bacteria by centrifugation at 10,000 x g for 30 minutes at 4°C.
   Collect the supernatant and filter it through a 0.22 μm filter to remove any remaining bacteria. Concentrate the filtrate using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 10 kDa).
- Cell Lysate: Wash the bacterial pellet from the previous step with phosphate-buffered saline (PBS). Resuspend the pellet in lysis buffer (e.g., RIPA buffer with protease inhibitors) and lyse the cells using a bead beater or sonicator. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of the prepared samples using a standard protein assay (e.g., BCA or Bradford assay).
- SDS-PAGE: Load equal amounts of protein (e.g., 20 μg) onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 120V until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane at 100V for 1 hour.
- Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the Ag85 complex or individual components (e.g., anti-Ag85A, anti-Ag85B, or a pan-anti-Ag85 antibody) overnight at 4°C. The dilution will depend on the antibody manufacturer's recommendations.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) for 1 hour at room temperature.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.



 Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GroEL2 for cell lysates).

# Enzyme-Linked Immunosorbent Assay (ELISA) for Ag85B Quantification

This protocol describes a sandwich ELISA for the specific and sensitive quantification of Ag85B in culture filtrates.

- Coating: Coat a 96-well ELISA plate with a capture monoclonal antibody specific for Ag85B (e.g., 1 μg/mL in PBS) and incubate overnight at 4°C.
- Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
- Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.
- · Washing: Wash the plate three times with PBST.
- Sample and Standard Incubation: Add prepared culture filtrate samples and a serial dilution of recombinant Ag85B protein (as a standard) to the wells. Incubate for 2 hours at room temperature.
- Washing: Wash the plate five times with PBST.
- Detection Antibody Incubation: Add a biotinylated detection monoclonal antibody specific for a different epitope on Ag85B and incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with PBST.
- Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
- Washing: Wash the plate seven times with PBST.
- Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate until a blue color develops.
- Stopping the Reaction: Stop the reaction by adding 2N H2SO4.



- Reading: Read the absorbance at 450 nm using a microplate reader.
- Analysis: Generate a standard curve from the recombinant Ag85B protein dilutions and calculate the concentration of Ag85B in the samples.

### RT-qPCR for fbpA, fbpB, and fbpC Gene Expression

This method allows for the quantification of the mRNA levels of the genes encoding the Ag85 components.

- RNA Extraction:
  - Harvest M. tuberculosis at the desired growth phase by centrifugation.
  - Resuspend the pellet in a suitable lysis buffer (e.g., containing guanidinium thiocyanate).
  - Disrupt the cells using a bead beater with zirconia/silica beads.
  - Extract total RNA using a combination of phenol-chloroform extraction and a columnbased purification kit, including a DNase treatment step to remove contaminating genomic DNA.
- RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
- cDNA Synthesis: Synthesize first-strand cDNA from a defined amount of total RNA (e.g., 1 μg) using a reverse transcriptase enzyme and random primers or gene-specific primers.
- qPCR Reaction:
  - Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (fbpA, fbpB, fbpC) and a reference gene (e.g., sigA), and a suitable qPCR master mix (e.g., containing SYBR Green or a probe-based chemistry).
  - Primer Sequences (Example):
    - fbpA-F: [Sequence]



fbpA-R: [Sequence]

fbpB-F: [Sequence]

fbpB-R: [Sequence]

fbpC-F: [Sequence]

fbpC-R: [Sequence]

sigA-F: [Sequence]

sigA-R: [Sequence]

- Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
- Data Analysis:
  - Determine the cycle threshold (Ct) values for each gene.
  - Calculate the relative gene expression using the ΔΔCt method, normalizing the expression
    of the target genes to the reference gene and comparing the stationary phase to the
    logarithmic phase. For absolute quantification, a standard curve of known concentrations
    of target DNA can be used.

# Visualizing the Experimental Workflow

To provide a clear overview of the process for validating Ag85 expression levels, the following diagram illustrates the key steps from bacterial culture to data analysis.





Click to download full resolution via product page

Caption: Experimental workflow for Ag85 expression analysis.

This guide provides a foundational understanding of the differential expression of the Ag85 complex components in Mycobacterium tuberculosis during various growth phases. The provided methodologies offer a starting point for researchers to design and execute experiments to further investigate the roles of these crucial proteins in the lifecycle and pathogenesis of this important human pathogen.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Disruption of the Genes Encoding Antigen 85A and Antigen 85B of Mycobacterium tuberculosis H37Rv: Effect on Growth in Culture and in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Dynamics of Mycobacterium tuberculosis Ag85B Revealed by a Sensitive Enzyme-Linked Immunosorbent Assay PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Expression Dynamics of the Antigen 85
  Complex in Mycobacterium tuberculosis]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1666635#validation-of-ag85-expression-levels-during-different-growth-phases]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com